
1-(3,4-Dimethoxyphenyl)-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea
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Overview
Description
N-(3,4-DIMETHOXYPHENYL)-N’-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-N’-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)UREA typically involves the reaction of 3,4-dimethoxyaniline with 5,6-dimethyl-2-aminobenzothiazole in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, reagents, and reaction conditions would be optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-N’-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield quinones, while reduction of nitro groups may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent for treating diseases, such as cancer or infectious diseases.
Industry: As a precursor for the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-N’-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHOXYPHENYL)-N’-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA: Similar structure but with a thiourea group instead of a urea group.
N-(3,4-DIMETHOXYPHENYL)-N’-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMATE: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
The uniqueness of N-(3,4-DIMETHOXYPHENYL)-N’-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)UREA lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. The presence of methoxy and dimethyl groups, along with the urea linkage, may result in unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C18H19N3O3S/c1-10-7-13-16(8-11(10)2)25-18(20-13)21-17(22)19-12-5-6-14(23-3)15(9-12)24-4/h5-9H,1-4H3,(H2,19,20,21,22) |
InChI Key |
MYLLUHCPMJQUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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